molecular formula C11H13N3 B3070892 2-(3-Phenyl-pyrazol-1-yl)-ethylamine CAS No. 1006468-98-9

2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Cat. No.: B3070892
CAS No.: 1006468-98-9
M. Wt: 187.24 g/mol
InChI Key: XGJZYXZSZKPQKF-UHFFFAOYSA-N
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Description

2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the third position of the pyrazole ring and an ethylamine group at the second position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine typically involves the condensation of 3-phenyl-1H-pyrazole with ethylamine. One common method is the reaction of 3-phenyl-1H-pyrazole with ethylamine in the presence of a suitable catalyst, such as sodium acetate, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-pyrazol-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2-(3-Phenyl-pyrazol-1-yl)-ethylamine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound, with the CAS number 1006468-98-9, belongs to the pyrazole class of compounds, which are known for their versatility in biological applications. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms and are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular metabolism .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. In vivo studies have shown that these compounds can reduce inflammation in models of arthritis and other inflammatory diseases .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of tubulin polymerization, which is essential for cancer cell division .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : Pyrazole derivatives may interact with various receptors, including those involved in pain pathways (e.g., TRPV1) and neurotransmitter systems .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells by targeting tubulin dynamics .

Research Findings

A variety of studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing potent MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
MDPI Review (2023)Highlighted several pyrazole derivatives with IC50 values in low micromolar ranges against cancer cell lines; some compounds showed selective toxicity towards cancer cells over normal cells .
ResearchGate Review (2019)Discussed the broad spectrum of biological activities exhibited by pyrazoles, emphasizing their role as lead compounds in drug discovery .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a series of pyrazole compounds in a carrageenan-induced edema model in rats. The results showed significant reduction in paw swelling compared to control groups .
  • Anticancer Research : In vitro testing on liver cancer cell lines demonstrated that certain pyrazole derivatives could inhibit cell growth by inducing apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZYXZSZKPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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